N-(5-bromopyridin-2-yl)piperidine-3-carboxamide

Lipophilicity Drug-likeness Fragment-based drug design

Fragment-based screening requires unambiguous electron density for hit identification. N-(5-Bromopyridin-2-yl)piperidine-3-carboxamide delivers via its bromine anomalous signal (f'' ≈ 1.28 e⁻), enabling reliable fragment positioning even at low occupancy-validated by allosteric pocket binding in PDB 5OUI. • Br anomalous scattering enables experimental phasing; chloro analog (CAS 1152558-68-3) lacks this capability. • logP 1.837 (ΔlogP ≈ +0.15 vs chloro analog) enhances passive membrane diffusion for intracellular target engagement in mammalian cell assays. • Melting point 169-171 °C ensures ambient storage stability, minimizing degradation-related false negatives in multi-year fragment library campaigns.

Molecular Formula C11H14BrN3O
Molecular Weight 284.15 g/mol
CAS No. 1152558-60-5
Cat. No. B1417262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromopyridin-2-yl)piperidine-3-carboxamide
CAS1152558-60-5
Molecular FormulaC11H14BrN3O
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)NC2=NC=C(C=C2)Br
InChIInChI=1S/C11H14BrN3O/c12-9-3-4-10(14-7-9)15-11(16)8-2-1-5-13-6-8/h3-4,7-8,13H,1-2,5-6H2,(H,14,15,16)
InChIKeyLURZDHQDKHLCGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromopyridin-2-yl)piperidine-3-carboxamide: Physicochemical & Structural Baseline


N-(5-Bromopyridin-2-yl)piperidine-3-carboxamide is a heterocyclic building block comprising a piperidine-3-carboxamide core linked to a 5-bromopyridine ring. It has a molecular weight of 284.15 g/mol and is typically supplied at ≥95% purity . The compound has been employed as a fragment in structural biology to map allosteric sites, as evidenced by its deposition in the Protein Data Bank [1].

Workflow Fragment-based crystallographic screening
Selection Bromine anomalous phasing fragment
Use Context Allosteric site mapping and structural biology

N-(5-Bromopyridin-2-yl)piperidine-3-carboxamide: Irreplaceability vs. Analogs


Simple substitution with the 5-chloro analog (CAS 1152558-68-3) or the regioisomeric 4-carboxamide (CAS 1152544-76-7) fails because the bromine atom uniquely provides a strong anomalous scattering signal essential for experimental phasing in X-ray crystallography [1]. Moreover, the 5-bromo substitution increases lipophilicity by ΔlogP ≈ 0.15 versus the chloro analog , which can alter fragment binding modes and pharmacokinetic profiles. The 3-carboxamide regioisomer presents a distinct hydrogen-bonding geometry compared to the 4-carboxamide, impacting target recognition [2].

Target Compound 5-Bromo substitution provides strong anomalous scattering (f'' ≈ 1.28 e⁻) essential for experimental phasing.
5-Chloro Analog Weaker anomalous signal (f'' ≈ 0.36 e⁻) and lower lipophilicity may shift fragment binding modes. ΔlogP ≈ 0.15 difference
Target Compound 3-Carboxamide regioisomer presents a specific hydrogen-bonding geometry for target recognition.
4-Carboxamide Regioisomer Altered vector and H-bond geometry may not reproduce the same allosteric binding pose. Regioisomer mismatch

N-(5-Bromopyridin-2-yl)piperidine-3-carboxamide: Quantitative Comparison with Closest Analogs


Enhanced Lipophilicity vs. 5-Chloro Analog

N-(5-bromopyridin-2-yl)piperidine-3-carboxamide exhibits a computed logP of 1.837, which is 0.15 log units higher than the 5-chloro analog (logP 1.687) . This increased lipophilicity predicts moderately improved passive membrane permeability, a critical parameter in cell-based assays.

Lipophilicity
Data to verify
Target logP 1.837 vs. 5-Cl logP 1.687 (Δ +0.15)
Supports passive permeability screening context.
Predicted values; method not disclosed.
Lipophilicity Drug-likeness Fragment-based drug design

Higher Melting Point and Solid-State Stability

The target compound melts at 169–171 °C, approximately 11–15 °C higher than the 5-chloro analog (156–158 °C) . A higher melting point generally correlates with stronger crystal lattice energy and reduced degradation risk under ambient storage.

Thermal Stability
Data to verify
Target mp 169–171 °C vs. 5-Cl mp 156–158 °C (Δ +11 to +15 °C)
May support ambient storage and solid-state stability review.
Experimental values from database entry.
Solid-state stability Melting point Long-term storage

Bromine Anomalous Scattering for X-ray Phasing

The bromine atom in the 5-position provides a significant anomalous scattering signal (f'' ≈ 1.28 e⁻ at Cu Kα) that is absent in chloro (f'' ≈ 0.36 e⁻) or fluoro (negligible) analogs [1][2]. This property has been exploited experimentally to determine the co-crystal structure of the compound bound to an allosteric site on the α7 nicotinic acetylcholine receptor surrogate (PDB 5OUI) [3].

Anomalous Scattering
Class-level
Br f'' ≈ 1.28 e⁻ at Cu Kα; 3.6× stronger than Cl, >60× stronger than F
Supports experimental phasing and fragment placement in crystallography.
Theoretical coefficients; validated in PDB 5OUI.
X-ray crystallography Anomalous scattering Fragment screening

N-(5-Bromopyridin-2-yl)piperidine-3-carboxamide: Research and Procurement Scenarios


Fragment-Based Crystallographic Screening

When conducting fragment screens using X-ray crystallography, this compound offers a decisive advantage: the bromine anomalous signal (f'' ≈ 1.28 e⁻) enables reliable fragment positioning even at low occupancy [1]. Its validated binding to an allosteric pocket (PDB 5OUI) confirms its utility as a starting fragment for nicotinic receptor or general allosteric modulator programs [2]. Procurement at ≥95% purity from multiple vendors ensures consistent crystallography-grade quality.

Cell-Based Assays with Enhanced Permeability

With a logP of 1.837—higher than the chloro analog—this brominated compound is predicted to exhibit enhanced passive membrane diffusion, making it more suitable for intracellular target engagement in mammalian cell assays . Researchers prioritizing cell permeability over aqueous solubility should favor this halogenated variant.

Long-Term Compound Library Storage

The melting point of 169–171 °C indicates robust solid-state stability, supporting ambient storage without the need for costly cold-chain logistics . Procurement teams building fragment libraries for multi-year screening campaigns can rely on this thermal stability to minimize degradation-related false negatives.

Application
Selection Property
Validation Focus
Crystallographic Fragment Screening
Anomalous scattering phasing power
Co-crystal structure and allosteric site occupancy
Cell-Based Permeability Assays
LogP-driven membrane diffusion context
Intracellular target engagement endpoints
Long-Term Library Storage
Solid-state thermal stability
Ambient degradation monitoring over study duration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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